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Compound of Interest

Compound Name: Ethyl 3-methoxybenzoate

Cat. No.: B084342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for Ethyl 3-methoxybenzoate. The information is compiled from various scientific sources and

is intended to be a valuable resource for researchers and professionals in the fields of

chemistry, pharmacology, and materials science. This document presents quantitative data in

structured tables, details the experimental and computational methodologies used for their

determination, and includes a visualization of the workflow for establishing these properties.

Core Thermochemical Data
Ethyl 3-methoxybenzoate (CAS No: 10259-22-0), also known as ethyl m-anisate, is an

aromatic ester with the chemical formula C₁₀H₁₂O₃. Accurate thermochemical data is crucial for

understanding its stability, reactivity, and behavior in various chemical processes, which is of

significant interest in drug design and development where molecular interactions and stability

are paramount.

While extensive experimental data for this specific compound is not readily available in publicly

accessible databases, valuable information can be gleaned from studies on closely related

compounds and from computational estimations. The following tables summarize the key

thermochemical properties.
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Property Symbol Value Unit Source

Molecular Weight MW 180.20 g/mol --INVALID-LINK--

Standard Gibbs

Free Energy of

Formation

(Calculated)

ΔfG° -202.82 kJ/mol Cheméo[1]

Phase Change

Data

Normal Boiling

Point
Tboil 533.65 K NIST WebBook

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be

considered an estimation. Experimental verification is recommended for high-precision

applications.

Experimental and Computational Protocols
The determination of thermochemical data for compounds like Ethyl 3-methoxybenzoate
typically involves a combination of experimental calorimetric techniques and computational

quantum chemistry methods.

Experimental Methodologies
A common and highly accurate experimental technique for determining the enthalpy of

formation of organic compounds is static-bomb combustion calorimetry.

Protocol for Static-Bomb Combustion Calorimetry:

Sample Preparation: A precisely weighed sample of the substance (in the order of 0.5 to 1.0

g) is placed in a crucible within a high-pressure vessel known as a "bomb." For liquids like

Ethyl 3-methoxybenzoate, the sample is typically encapsulated in a gelatin capsule or a

similar combustible container with a known energy of combustion.

Bomb Assembly: A small amount of water is added to the bomb to ensure that the water

formed during combustion is in the liquid state. The bomb is then sealed and pressurized
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with pure oxygen to approximately 3 MPa.

Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container

filled with a known mass of water. The calorimeter is equipped with a high-precision

thermometer and a stirrer.

Combustion: The sample is ignited by passing an electric current through a fuse wire. The

combustion of the sample releases heat, which is absorbed by the bomb and the

surrounding water, causing a temperature rise.

Temperature Measurement: The temperature of the water in the calorimeter is monitored and

recorded before, during, and after the combustion reaction until a stable final temperature is

reached.

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it

with a standard substance of known heat of combustion, such as benzoic acid. The standard

molar enthalpy of combustion of the sample is then calculated from the observed

temperature rise and the heat capacity of the calorimeter, after applying corrections for the

ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard molar enthalpy of formation of the

compound in the condensed phase (liquid or solid) is then derived from its standard molar

enthalpy of combustion using Hess's law.

Computational Methodologies
Quantum chemical calculations are powerful tools for predicting the thermochemical properties

of molecules. The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that

provide high accuracy for the calculation of enthalpies of formation.

Protocol for G4 Composite Method Calculation:

Conformational Analysis: The first step involves a thorough search for the most stable

conformer(s) of the molecule. This is typically done using a lower level of theory, such as

B3LYP with a suitable basis set (e.g., 6-31G(d)).
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Geometry Optimization and Vibrational Frequencies: The geometries of the identified stable

conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)).

Vibrational frequency calculations are performed at the same level to confirm that the

structures are true minima on the potential energy surface and to obtain zero-point

vibrational energies (ZPVE) and thermal corrections.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

on the optimized geometries using progressively larger basis sets and higher levels of theory

(e.g., MP4, CCSD(T)).

Extrapolation to the Complete Basis Set Limit: The calculated energies are extrapolated to

the complete basis set (CBS) limit to reduce the basis set truncation error.

Core-Valence and Higher-Level Corrections: Additional corrections are applied to account for

core-valence electron correlation and higher-level correlation effects.

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is

calculated using the atomization energy approach. This involves calculating the total

atomization energy of the molecule and subtracting the experimental enthalpies of formation

of the constituent atoms in their gaseous standard states.

Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the thermochemical

properties of a compound like Ethyl 3-methoxybenzoate, combining both experimental and

computational approaches for robust data validation.
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Caption: Workflow for determining thermochemical data.

This guide serves as a foundational resource for understanding the thermochemical properties

of Ethyl 3-methoxybenzoate. For critical applications, it is highly recommended to consult

peer-reviewed scientific literature for the most accurate and up-to-date experimental data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b084342?utm_src=pdf-body-img
https://www.benchchem.com/product/b084342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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